molecular formula C12H20O2S B13544691 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid

Cat. No.: B13544691
M. Wt: 228.35 g/mol
InChI Key: CJASTYZXEHGREA-UHFFFAOYSA-N
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Description

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid is a chemical compound with the following structural formula:

C7H12O2S\text{C}_7\text{H}_{12}\text{O}_2\text{S} C7​H12​O2​S

This compound contains a cyclobutane ring substituted with an ethyl group and a cyclopentylthio (CpS) moiety. The presence of the thioether group (S) in the cyclopentyl ring makes it interesting for various applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of 1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid involves several steps. One common approach is the reaction of cyclopentylthiol with ethyl cyclobutanecarboxylate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:

    Starting Materials:

    Reaction Steps:

    Industrial Production Methods:

Chemical Reactions Analysis

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid can undergo various reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

1-(Cyclopentylthio)-3-ethylcyclobutane-1-carboxylic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating thioether-containing compounds in biological systems.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its thioether group may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-2-9-7-12(8-9,11(13)14)15-10-5-3-4-6-10/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

CJASTYZXEHGREA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SC2CCCC2

Origin of Product

United States

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